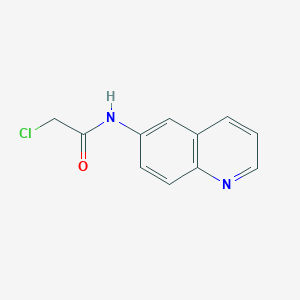

2-Chloro-N-quinolin-6-yl-acetamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-quinolin-6-yl-acetamide typically involves the reaction of 2-chloroacetyl chloride with 6-aminoquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-quinolin-6-yl-acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to form the corresponding acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

2-Chloro-N-quinolin-6-yl-acetamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-quinolin-6-yl-acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloroquinoline: Shares the quinoline core but lacks the acetamide group.

N-Quinolin-6-yl-acetamide: Similar structure but without the chlorine atom.

Quinoline derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

2-Chloro-N-quinolin-6-yl-acetamide is unique due to the presence of both the chlorine atom and the acetamide group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

2-Chloro-N-quinolin-6-yl-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in the realms of antiviral and anticancer research. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties

- IUPAC Name : 2-chloro-N-(6-quinolinyl)acetamide

- Molecular Formula : C11H9ClN2O

- CAS Number : 122097-66-9

The compound features a quinoline core, which is known for its pharmacological properties, combined with an acetamide functional group. The presence of chlorine enhances its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction between 2-chloroacetyl chloride and 6-aminoquinoline in the presence of a base such as triethylamine. The reaction is conducted in organic solvents like dichloromethane under controlled temperature conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects against viral infections and cancer cell proliferation .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, analogues based on quinoline structures have demonstrated significant antiviral activity against Enterovirus D68 (EV-D68), with structural modifications at the 6-position being critical for enhancing potency .

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| Compound 19 | 0.47 | >100 |

| Compound 15 | 6.73 | >50 |

These findings suggest that modifications similar to those found in this compound could yield compounds with improved antiviral properties.

Anticancer Activity

In addition to its antiviral properties, this compound has shown promise in cancer research. It has been noted for its ability to induce apoptosis in tumor cells at concentrations ranging from 30 to 100 nM. This effect is believed to be mediated through the inhibition of key kinases involved in cell cycle regulation .

Case Studies

-

Antiviral Screening :

A study evaluated various quinoline derivatives, including those structurally related to this compound, for their ability to inhibit EV-D68. The results indicated that specific substituents on the quinoline ring significantly influenced antiviral potency, with some compounds achieving up to a ten-fold increase in activity compared to earlier hits . -

Cancer Cell Line Studies :

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of multiple cancer cell lines. The mechanism involves targeting specific signaling pathways that regulate cell survival and proliferation, leading to increased apoptosis rates in treated cells .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Chloro-N-quinolin-6-yl-acetamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions. For example, a base-mediated condensation between 2-chloroacetamide and a quinolin-6-amine derivative can yield the target compound. Evidence from similar acetamide syntheses highlights the use of potassium carbonate (K₂CO₃) in acetonitrile under reflux conditions to facilitate nucleophilic substitution . The reaction progress is monitored via TLC, followed by solvent evaporation and recrystallization for purification.

- Optimization : Adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity can improve yield. For quinoline derivatives, Vilsmeier-Haack reactions involving phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are effective for introducing chloro groups .

Q. How is this compound characterized structurally and spectroscopically?

- Techniques :

- Single-crystal XRD : Resolve molecular geometry and confirm regiochemistry. Software like SHELX and WinGX are used for refinement and analysis of hydrogen-bonding interactions (e.g., N–H···O), critical for understanding packing motifs .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., quinoline proton shifts at δ 8.5–9.0 ppm). FTIR identifies amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

- Intermediate Role : It serves as a precursor for bioactive molecules. For instance, chloroacetamide derivatives are used to synthesize quinoline-based antimalarials or kinase inhibitors via Suzuki-Miyaura couplings or Ullmann reactions .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing of this compound?

- Analysis : Intramolecular C–H···O and intermolecular N–H···O bonds stabilize the crystal lattice. WinGX and ORTEP for Windows enable visualization of anisotropic displacement ellipsoids and metric analysis of bond angles . For example, in analogous structures, dihedral angles between the quinoline ring and acetamide group range from 5–15°, indicating planar conformations conducive to π-π interactions .

Q. What computational strategies are employed to predict the bioactivity of derivatives of this compound?

- Methods : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., SARS-CoV-2 main protease). Pharmacophore modeling identifies critical functional groups (chloro, acetamide) for interaction with hydrophobic pockets or catalytic sites .

Q. How can regioselectivity challenges during functionalization of the quinoline ring be addressed?

- Solutions : Directed ortho-metalation (DoM) with lithium bases or transition-metal catalysis (e.g., Pd-catalyzed C–H activation) ensures selective substitution at the 6-position. Evidence from chloro-quinoline syntheses suggests that electron-withdrawing groups (e.g., Cl) direct electrophilic attacks to para positions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design : Accelerated stability studies (40°C/75% RH) with HPLC monitoring. Acidic conditions may hydrolyze the acetamide group, while basic conditions risk dechlorination. ThermoGravimetric Analysis (TGA) determines decomposition thresholds (>200°C typical for similar acetamides) .

Q. How do structural modifications (e.g., substituent variation on quinoline) affect its pharmacokinetic properties in drug discovery?

- SAR Studies : Introducing electron-donating groups (e.g., methoxy) enhances metabolic stability but may reduce solubility. LogP calculations (via ChemDraw) and in vitro assays (e.g., hepatic microsomal stability) correlate substituent effects with bioavailability .

Propiedades

IUPAC Name |

2-chloro-N-quinolin-6-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-7-11(15)14-9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDJEPGWKAUPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)CCl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.